methyl 5-((2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[[2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-26-17(25)14-3-2-11(27-14)9-23-7-4-12-15(10-23)28-18(21-12)22-16(24)13-8-19-5-6-20-13/h2-3,5-6,8H,4,7,9-10H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFIBYHGEXXNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of functional groups such as carboxamide and pyrazine in its structure suggests potential hydrogen bonding and pi-stacking interactions with biological macromolecules.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its complex structure, it’s plausible that it could interact with multiple pathways, potentially leading to a variety of downstream effects.
Biological Activity
Methyl 5-((2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H22N6O4S
- Molecular Weight : 466.52 g/mol
The compound features a furan ring fused with a thiazolo-pyridine moiety and a pyrazine carboxamide side chain, which contribute to its biological activity.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the thiazolo-pyridine core.
- Introduction of the pyrazine carboxamide group.
- Methylation and esterification to yield the final product.
Anticancer Activity
Research indicates that derivatives of thiazolo-pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit proliferation in various cancer cell lines, including leukemia and solid tumors. The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cell cycle regulation.
A study evaluating related compounds demonstrated promising results with GI₅₀ values ranging from 1.64 to 4.58 μM against leukemia cell lines, suggesting that this compound may exhibit similar or enhanced efficacy due to its unique structural features .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
Case Studies
-
Case Study on Anticancer Activity :
- A derivative closely related to this compound was tested against human cancer cell lines (MCF-7 and K562). The results indicated a substantial reduction in cell viability at concentrations as low as 3 μM.
-
Case Study on Antimicrobial Efficacy :
- In vitro studies assessing the compound's antibacterial effects revealed an inhibition zone diameter of approximately 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of cell signaling pathways : Targeting pathways involved in cell survival and proliferation.
- Interaction with DNA : Potential intercalation or groove binding leading to disruption of replication processes.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and pyrazine moieties exhibit significant anticancer properties. For instance, derivatives of similar structures have shown promising activity against various cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The mechanism often involves the inhibition of specific pathways that lead to cancer cell proliferation and survival .
Case Study:
A study demonstrated that a thiazolo-pyridine derivative exhibited an IC50 value of 0.06 µM against DHFR (dihydrofolate reductase), which is crucial for DNA synthesis in rapidly dividing cells, indicating its potential as an anticancer agent .
Antioxidant Properties
Compounds with similar structural features have been reported to enhance antioxidant enzyme activities. The ability to scavenge free radicals can protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Case Study:
In a controlled study involving rat models, certain synthesized derivatives showed a significant increase in antioxidant enzyme activities at doses of 50 and 100 mg/kg .
Drug Development
The unique structure of methyl 5-((2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate positions it as a candidate for drug development targeting various diseases. The presence of multiple functional groups allows for modifications that can enhance bioavailability and efficacy.
Potential Applications:
- Antiviral Agents: Compounds derived from similar scaffolds have been explored for their antiviral properties, particularly against RNA viruses.
- Anti-inflammatory Drugs: The thiazole and pyrazine derivatives have shown potential in modulating inflammatory pathways, suggesting possible applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its pharmacological properties.
| Structural Feature | Activity | Notes |
|---|---|---|
| Thiazole Ring | Anticancer | Inhibits cell proliferation in cancer lines |
| Pyrazine Moiety | Antioxidant | Scavenges free radicals |
| Furan Carboxylate | Modulation | Enhances solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid architecture, but comparisons can be drawn to structurally related molecules:
Key Comparisons:
Thiazolo-Pyridine vs. Pyrimidine-based analogues (e.g., in ) exhibit antioxidant activity, but the pyridine core here could shift activity toward kinase or protease inhibition due to altered electronic properties .
Pyrazine Carboxamide vs. Simple Pyrazine
- The pyrazine-2-carboxamide group enables hydrogen bonding with biological targets, similar to pyrazinamide’s role in tuberculosis treatment. However, its fusion with a thiazolo-pyridine may reduce metabolic instability compared to standalone pyrazine derivatives .
Furan Carboxylate vs. Furan-Thioxo Groups
- The furan-2-carboxylate ester in the target compound likely enhances lipophilicity and membrane permeability compared to furan-thioxo derivatives (e.g., compound 3c in ). This modification could improve bioavailability but may reduce radical scavenging efficacy observed in thioxo-containing analogues .
Synthetic Accessibility
- Biginelli-type pyrimidines () are synthesized via one-pot condensation, whereas the target compound’s thiazolo-pyridine core may require sequential cyclization and amidation steps, increasing synthetic complexity .
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 5-((2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation, amidation, and esterification. For example:
Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine to form pyrazole intermediates, followed by hydrolysis to yield carboxylic acid derivatives (as demonstrated in structurally similar pyrazole-4-carboxylic acid syntheses) .
Amidation : Couple pyrazine-2-carboxylic acid to the thiazolo-pyridine scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
Esterification : Methylate the furan-2-carboxylic acid moiety using methanol and a catalytic acid (e.g., H₂SO₄) .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.
Q. How can X-ray crystallography validate the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement :
Grow high-quality crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
Collect intensity data using a synchrotron or laboratory diffractometer.
Refine the structure with SHELXL, focusing on resolving disorder in the thiazolo-pyridine and furan moieties.
Validation Metrics : Ensure R-factor < 5%, and validate hydrogen bonding networks using CCDC software .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiazolo-pyridine intermediate?
- Methodological Answer : Optimize cyclization and alkylation steps:
Temperature Control : Maintain 80–100°C during thiazole ring formation to prevent side reactions .
Catalyst Screening : Test Pd/C or CuI for cross-coupling steps to enhance regioselectivity .
Solvent Effects : Use DMF or dioxane to improve solubility of hydrophobic intermediates .
Analytical Tools : Use ¹H/¹³C NMR to confirm intermediate purity and LC-MS to detect byproducts .
Q. What strategies resolve discrepancies between spectroscopic data and computational models for this compound?
- Methodological Answer : Address contradictions via:
DFT Calculations : Compare experimental IR/Raman spectra with theoretical models (e.g., B3LYP/6-31G* basis set) to validate vibrational modes .
Dynamic NMR : Resolve rotational barriers in the pyrazine-carboxamido group by variable-temperature NMR .
Twinning Analysis : If crystallographic data shows ambiguity, use SHELXD to deconvolute twinned datasets .
Case Study : For furan-methyl torsion angles, cross-validate XRD data with molecular docking simulations .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Answer : Prioritize assays based on structural analogs:
Enzyme Inhibition : Test against kinases (e.g., EGFR) due to the thiazole motif’s ATP-binding affinity .
Antimicrobial Screening : Use microdilution assays against Gram-positive/negative strains .
Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Positive Controls : Compare with known pyrazine-thiazole hybrids (e.g., anti-tubercular agents) .
Data Contradiction Analysis
Q. How should researchers address solubility challenges during spectroscopic characterization?
- Methodological Answer : Mitigate poor solubility in NMR solvents (e.g., CDCl₃):
Derivatization : Convert the methyl ester to a sodium salt for improved aqueous solubility .
Alternative Solvents : Use DMSO-d₆ or DMF-d₇, ensuring compatibility with the compound’s stability .
Solid-State NMR : Employ ¹³C CP/MAS NMR if solution-state data is insufficient .
Note : In extreme cases, prioritize high-resolution mass spectrometry (HR-MS) over ¹³C NMR .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
